molecular formula C15H10IN3O3 B2521566 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate CAS No. 452301-32-5

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate

Cat. No.: B2521566
CAS No.: 452301-32-5
M. Wt: 407.167
InChI Key: QGTJNFKHWKAJAV-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a synthetic organic compound that incorporates two pharmacologically significant moieties: the 4-oxobenzo[d][1,2,3]triazin system and a 2-iodobenzoate ester. This structure suggests potential utility as a key intermediate in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules. The 4-oxobenzo[d][1,2,3]triazin core is a scaffold of high interest in drug discovery. Published research on closely related derivatives has demonstrated that this chemical class possesses notable biological activities. For instance, certain 4-oxobenzo[d][1,2,3]triazin derivatives have been designed, synthesized, and evaluated as potent anti-Alzheimer agents, exhibiting excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes targeted in the management of Alzheimer's disease . Other studies have shown that some 4-oxobenzo[d][1,2,3]triazin-based compounds exhibit promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2), indicating a potential research application in oncology . The 2-iodobenzoate portion of the molecule can serve as a versatile handle for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic methodology. Specific research applications for this exact compound are not fully documented in the current literature, presenting an opportunity for investigative work. Its value to researchers likely lies in exploring its potential as a building block for the development of novel bioactive molecules or as a candidate for biological screening itself. Researchers are encouraged to utilize this compound to probe new structure-activity relationships within this therapeutically relevant chemical class. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTJNFKHWKAJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The esterification process involves the reaction of the triazine derivative with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for further applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester linkage or the triazine ring, resulting in the formation of reduced analogs.

    Substitution: The iodine atom in the 2-iodobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced ester or triazine derivatives.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics, particularly in the treatment of cancer and infectious diseases.

Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. It is also explored for its potential in electronic applications due to its unique electronic properties.

Mechanism of Action

The mechanism by which (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The ester linkage and the iodine atom provide additional sites for interaction, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituent Key Applications Molecular Weight Reference
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate Benzotriazinone 2-Iodobenzoate Potential coupling reagent ~401.2 (estimated) N/A
DEPBT (Diethyl (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) phosphate) Benzotriazinone Diethyl phosphate Peptide coupling reagent 313.2
N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Benzotriazinone Butanamide (ethyl) α-Glucosidase inhibition (IC₅₀ = 29.75 µM for 5c) 287.3
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate Benzotriazinone Butanoate (methyl) Research reagent 261.3
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate Benzotriazinone Acrylate (dimethoxyphenyl) Polymer chemistry 367.4

Key Observations:

  • Reactivity in Coupling Reactions: DEPBT and SMDOP (methanesulfonate analog) are established coupling reagents due to their labile leaving groups (phosphate or sulfonate).
  • Biological Activity: Carboxamide derivatives (e.g., 14a–14n) exhibit α-glucosidase inhibitory activity, with compound 5c showing an IC₅₀ of 29.75 µM .
  • Steric and Electronic Effects: The 2-iodo group introduces steric bulk and electron-withdrawing effects, which may hinder hydrolysis of the ester compared to smaller substituents (e.g., methyl in ).

Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom increases molecular weight (~401.2 vs. 313.2 for DEPBT) and may reduce aqueous solubility compared to phosphate or sulfonate analogs .
  • Stability: Benzotriazinones with electron-withdrawing groups (e.g., iodine) are likely more stable under acidic conditions but may undergo nucleophilic aromatic substitution at the triazine ring .

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a complex structure that includes a triazinone core and an iodo-substituted benzoate moiety, which may enhance its interaction with various biological targets.

Structural Characteristics

The molecular formula for this compound is C12H8IN3O3C_{12}H_{8}IN_{3}O_{3}, indicating the presence of iodine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The unique combination of these structural elements is believed to contribute to its diverse biological activities.

Property Value
Molecular FormulaC12H8IN3O3C_{12}H_{8}IN_{3}O_{3}
Molecular Weight325.11 g/mol
Structural FeaturesTriazinone core + Iodo-substituted benzoate

The biological activity of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. One notable mechanism involves the inhibition of acetylcholinesterase (AChE), which can lead to increased levels of acetylcholine in the synaptic cleft, thereby affecting cholinergic signaling pathways. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Biological Activities

Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds similar to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate have demonstrated effectiveness against various cancer cell lines.
  • Antimicrobial Activity : Studies show that derivatives of triazine compounds possess significant antibacterial and antifungal properties.

Summary of Biological Activities

Activity Type Notable Effects
AnticancerEffective against various cancer cell lines
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Effects : Another investigation assessed the antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Neuroprotective Potential : Research focusing on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

Future Directions

Further research is warranted to fully elucidate the pharmacological profiles and therapeutic potentials of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate . Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity.

Q & A

Q. Basic

  • NMR Spectroscopy : Identify the 2-iodobenzoate ester (δ ~7.8–8.2 ppm for aromatic protons) and triazinone carbonyl (δ ~168–171 ppm in 13C^{13}C-NMR) .
  • HPLC : Monitor purity with a C18 column and acetonitrile/water gradient .
  • X-ray Crystallography : Resolve stereochemical details (e.g., iodine’s ortho position) if single crystals are obtainable .

How does the 2-iodobenzoate group influence Pd-catalyzed cross-coupling reactions, and what mechanisms dominate?

Advanced
The iodine atom acts as a directing group and leaving site in Pd-mediated reactions. Computational studies (DFT) on methyl 2-iodobenzoate show that oxidative addition to Pd(0) proceeds via an SN2 pathway rather than a concerted mechanism, with activation energies ~17–20 kcal/mol . Key considerations:

  • Use norbornene as a co-catalyst to stabilize Pd intermediates.
  • Meta-selectivity is favored due to steric hindrance from the triazinone moiety .

What computational methods validate reaction pathways, and how do steric/electronic effects impact meta-selectivity?

Advanced
DFT studies (e.g., B3LYP/6-31G*) model transition states (TS32 for SN2 oxidative addition) and charge distribution. The triazinone’s electron-withdrawing nature increases iodine’s electrophilicity, while steric bulk at the ortho position directs coupling to the meta site . Compare Mulliken charges on iodine (−0.25 e) and adjacent carbons to predict reactivity .

How do structural analogs of this compound perform in biological assays, and what targets are plausible?

Advanced
Triazinone derivatives exhibit α-glucosidase inhibition (e.g., IC50_{50} = 29.75 µM for compound 5c in ) . The 2-iodobenzoate group may enhance membrane permeability for CNS targets, as seen in GPR139 agonists like TAK-041 (CAS 1929519-13-0), which shares the triazinone core . Screen for activity via:

  • Enzymatic assays (e.g., α-glucosidase inhibition).
  • Cellular models (e.g., SH-SY5Y for neuroactivity) .

How can researchers resolve contradictions in synthetic yields reported for similar triazinone derivatives?

Advanced
Yields vary due to substituent electronic effects. Electron-donating groups (e.g., -OCH3_3) on aryl amines improve coupling efficiency (~85% yield), while electron-withdrawing groups (e.g., -NO2_2) or heteroaromatics (e.g., pyridines) hinder reactivity . Optimize by:

  • Screening amine nucleophiles with Hammett σ values < 0.
  • Adjusting solvent polarity (e.g., DMSO for recalcitrant substrates) .

What purification strategies are effective for isolating this compound from byproducts?

Q. Basic

  • Liquid-Liquid Extraction : Use ethyl acetate/water to remove unreacted 2-iodobenzoic acid.
  • Column Chromatography : Employ silica gel with hexane:ethyl acetate (3:1) for high resolution .
  • Recrystallization : Methanol or ethanol yields >90% purity for crystalline triazinones .

How do solvent systems impact the stability of the iodobenzoate group during synthesis?

Advanced
Polar aprotic solvents (DMF, DMSO) stabilize the iodobenzoate against hydrolysis but may promote iododeboronation in cross-couplings. Avoid protic solvents (e.g., MeOH) at high temperatures (>60°C), which accelerate de-iodination . Monitor via 1H^1H-NMR for loss of aromatic protons at δ ~7.8 ppm .

What safety protocols are essential when handling this compound?

Q. Basic

  • Light Sensitivity : Store iodinated compounds in amber vials at −20°C to prevent degradation.
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects of triazinones .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal .

How can computational docking studies predict the compound’s interaction with biological targets?

Advanced
Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase (PDB: 2ZE0) or GPR139. The triazinone’s carbonyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase), while the iodobenzoate enhances hydrophobic interactions . Validate with MD simulations (AMBER) to assess binding stability .

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